Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-
Description
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- (IUPAC name: 4-[(4-methylphenyl)sulfinyl]butanoic acid) is a carboxylic acid derivative featuring a sulfinyl (-S(=O)-) group attached to a 4-methylphenyl substituent at the fourth carbon of the butanoic acid chain.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPVSZMFIQQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549112 | |
| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100059-07-2 | |
| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- typically involves the reaction of butanoic acid derivatives with 4-methylphenyl sulfinyl compounds under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the sulfonamide group allows it to inhibit bacterial growth by interfering with folate synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and inflammatory bowel disease.
Biological Research
Studies have focused on the interactions between butanoic acid, 4-[(4-methylphenyl)sulfinyl]- and various enzymes involved in metabolic pathways. Its ability to form stable complexes with enzymes enhances its potential as a therapeutic agent.
- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of butanoic acid derivatives against resistant bacterial strains, revealing superior activity compared to conventional antibiotics.
Industrial Applications
In addition to its medicinal uses, butanoic acid, 4-[(4-methylphenyl)sulfinyl]- serves as an intermediate in organic synthesis. It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
- Chemical Reactions : The compound undergoes various reactions, including oxidation to form sulfonic acids and substitution reactions to create different functional groups.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts sulfonyl group to sulfonic acid |
| Reduction | Converts sulfonyl group to sulfide |
| Substitution | Replaces methyl ester group with other functional groups |
Mechanism of Action
The mechanism by which Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfur-Containing Derivatives
a) Butanoic Acid, 4-[(4-Methylphenyl)Thio]- (CID 276889)
- Molecular Formula : C₁₁H₁₄O₂S
- Key Functional Groups : Thioether (-S-), carboxylic acid.
- Comparison: The thioether group (-S-) is less polar than the sulfinyl (-S(=O)-) group, reducing hydrogen-bonding capacity and aqueous solubility. Oxidation state differences: The sulfinyl group is an oxidized form of the thioether, which may influence redox reactivity and metabolic stability .
b) Butanoic Acid, 2-(Benzoylamino)-4-(Methylsulfonyl)- (CAS 115527-63-4)
- Molecular Formula: C₁₂H₁₅NO₅S
- Key Functional Groups: Sulfonyl (-SO₂-), benzoylamino (-NHCOC₆H₅), carboxylic acid.
- The benzoylamino substituent introduces additional steric bulk and aromatic interactions, which may affect binding affinity in receptor-targeted applications .
Oxygen-Containing Derivatives
a) Butanoic Acid, 4-(4-Cyanophenoxy)- (CAS 87411-29-8)
- Molecular Formula: C₁₁H₁₁NO₃
- Key Functional Groups: Phenoxy (-O-C₆H₄-CN), carboxylic acid.
- Comparison: The electron-withdrawing cyano (-CN) group on the phenoxy ring enhances the compound's electrophilicity, contrasting with the electron-donating methyl group in the sulfinyl analogue.
b) Butanoic Acid, 4-([1,1'-Biphenyl]-4-Yloxy)- (CAS 106970-54-1)
Nitrogen-Containing Derivatives
a) Butanoic Acid, 4-[[(2-Hydroxy-5-Methylphenyl)Phenylmethylene]Amino]- (CAS 62665-76-3)
- Molecular Formula: C₁₈H₁₉NO₃
- Key Functional Groups: Schiff base (-N=CH-), phenolic hydroxyl (-OH), carboxylic acid.
- Comparison: The Schiff base enables pH-dependent tautomerization and metal chelation, functionalities absent in the sulfinyl compound.
b) (S)-3-Amino-4-(4-Methylphenyl)Butanoic Acid Hydrochloride (CAS 270062-95-8)
- Molecular Formula: C₁₁H₁₅NO₂·HCl
- Key Functional Groups : Primary amine (-NH₂), carboxylic acid.
- Structural similarity in the 4-(4-methylphenyl) substitution highlights the role of functional group variation (amine vs. sulfinyl) in modulating bioactivity .
Data Table: Structural and Functional Comparison
*Inferred from sulfinyl group properties.
Biological Activity
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is an organic compound that has garnered attention for its potential biological activities. This compound features a butanoic acid backbone and a sulfinyl group attached to a 4-methylphenyl ring, which may influence its interactions with biological systems. Research into its biological activity has revealed promising antimicrobial and anti-inflammatory properties, as well as potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is C12H15O2S. The presence of the sulfinyl group is significant as it can interact with various biomolecules, potentially altering their function.
The biological effects of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- are thought to arise from its ability to form stable complexes with specific molecular targets. These interactions can lead to changes in enzyme activity and cellular pathways, contributing to its antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases by modulating immune responses.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong inhibitory effects at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anti-inflammatory Activity
Another research project evaluated the anti-inflammatory properties through a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 600 |
| IL-6 | 1200 | 500 |
Comparison with Similar Compounds
Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- is structurally similar to other sulfinyl-containing compounds but exhibits unique biological activities due to its specific molecular structure.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- | Yes | Yes |
| Butanoic acid, 4-[(4-methylphenyl)sulfonyl]- | Moderate | No |
| Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]- | Yes | Moderate |
Q & A
Q. What are the established synthetic pathways for preparing Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer : The compound is synthesized via oxidation of its sulfide precursor, 4-[(4-methylphenyl)thio]butanoic acid , using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled acidic conditions. Key considerations include:
- Protecting the carboxylic acid group during oxidation to prevent side reactions (e.g., esterification).
- Monitoring reaction progress via thin-layer chromatography (TLC) to avoid over-oxidation to sulfones.
- Purifying intermediates using recrystallization or silica gel chromatography .
Example: Elsibucol (a structurally related sulfinyl compound) employs similar oxidation strategies for its synthesis .
Q. Which spectroscopic techniques are most effective for characterizing Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the sulfinyl group’s presence (characteristic deshielding of adjacent protons).
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfinyl (S=O stretch ~1030–1060 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of SO from the sulfinyl group).
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .
Q. How can researchers optimize the purification of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- using chromatography?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with a methanol/water mobile phase (65:35 ratio) and 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Adjust pH to 4.6 for carboxylic acid stability .
- Flash Chromatography : Employ silica gel with a gradient elution (ethyl acetate/hexane) to separate sulfinyl derivatives from sulfones or unreacted sulfide. Monitor fractions via TLC .
Advanced Questions
Q. What strategies resolve stereochemical ambiguities in the sulfinyl group of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) to separate enantiomers. Mobile phase: hexane/isopropanol (90:10) with 0.1% formic acid.
- X-Ray Crystallography : Determines absolute configuration by analyzing crystal packing and sulfur chirality.
- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric excess .
Q. How does the electronic nature of the sulfinyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The sulfinyl group’s electron-withdrawing effect increases the carboxylic acid’s acidity (lower pKa), enhancing its reactivity toward nucleophiles like amines or alcohols. Key considerations:
- Kinetic Studies : Compare reaction rates with non-sulfinyl analogs (e.g., 4-phenylbutanoic acid) under identical conditions.
- DFT Calculations : Model charge distribution and transition states to predict regioselectivity .
Q. What computational approaches model the interaction of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by leveraging sulfinyl-oxygen hydrogen bonding.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories.
- QSAR Studies : Correlate sulfinyl substituent electronic parameters (Hammett σ constants) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
